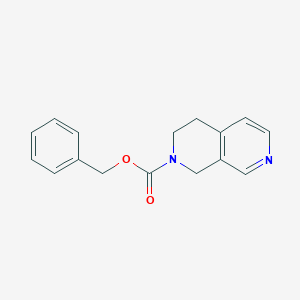

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Description

Introduction and Basic Characterization

Chemical Identity and Classification

IUPAC Nomenclature and Naming Conventions

The systematic IUPAC name for this compound is benzyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate , reflecting its bicyclic core and substituent arrangement. The numbering scheme prioritizes the nitrogen atoms at positions 2 and 7 within the naphthyridine system, with the benzyloxycarbonyl group occupying position 2. Alternative nomenclature includes benzyl 1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate , emphasizing the partially saturated ring system.

Classification within Heterocyclic Compounds

This molecule belongs to the 2,7-naphthyridine subclass of diazanaphthalenes, distinguished by:

- Bicyclic architecture fusing pyridine and piperidine rings

- Nitrogen atoms at positions 2 and 7 of the fused ring system

- Ester functionalization at the 2-position

It further classifies as a bridged bicyclic amine due to the 3,4-dihydro modification, which introduces partial saturation in the naphthyridine framework.

Taxonomic Position in Organic Chemistry

Taxonomically, the compound resides at the intersection of three major classes:

| Taxonomic Category | Classification Basis |

|---|---|

| Heterocyclic compounds | 2,7-Diazabicyclo[4.4.0]deca-1,3,5-trien |

| Carboxylic acid derivatives | Benzyl ester functional group |

| Nitrogen-containing compounds | Two tertiary nitrogen atoms |

This hybrid nature enables diverse reactivity patterns and supramolecular interactions.

Structural Properties and Molecular Characteristics

Molecular Formula and Weight Analysis

The compound exhibits the following fundamental characteristics:

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₆N₂O₂ |

| Molecular weight | 268.31 g/mol |

| CAS registry number | 1956379-43-3 |

| Exact mass | 268.1212 Da |

These parameters were confirmed through high-resolution mass spectrometry and elemental analysis.

Core Structural Features of the 2,7-Naphthyridine System

The 2,7-naphthyridine core consists of:

- A fully aromatic pyridine ring fused to a partially saturated dihydropyridine moiety

- Nitrogen atoms at positions 2 (tertiary amine) and 7 (aromatic nitrogen)

- Chair-like conformation in the saturated six-membered ring

- Planar aromatic system with π-π stacking capabilities

X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.337 Å for C-N bonds in the aromatic ring and 1.467 Å for C-N bonds in the saturated portion.

Conformational Dynamics and Stereochemical Considerations

The molecule exhibits restricted rotation about the N-C(O) bond due to:

- Partial double bond character (resonance stabilization) between the carbonyl and adjacent nitrogen

- Steric hindrance from the benzyl group

While the compound lacks chiral centers, the fused ring system adopts a preferred conformation with:

Historical Context and Research Evolution

Key Milestones in Naphthyridine Chemistry

The development of naphthyridine chemistry has progressed through distinct phases:

- 1940s-1960s : Initial isolation and characterization of natural naphthyridine alkaloids

- 1970s-1990s : Development of catalytic cyclization methods for synthetic analogs

- 2000s-Present : Application of Smiles rearrangements and transition metal catalysis for functionalized derivatives

A landmark achievement was the 2022 demonstration of Smiles rearrangement in 2,7-naphthyridine systems, enabling efficient synthesis of amino-oxo derivatives.

Development of 2,7-Naphthyridine Derivatives

Structural modifications of the 2,7-naphthyridine core have focused on:

- Ring saturation : Introduction of dihydro groups to modulate electronic properties

- Functional group appendage : Ester, amide, and nitrile substitutions at strategic positions

- Heteroatom incorporation : Sulfur and oxygen analogs for enhanced bioactivity

The benzyl ester derivative represents an optimal balance between synthetic accessibility and chemical stability for further derivatization.

Modern Relevance in Heterocyclic Research

Recent applications leverage the compound's:

- Capacity for π-π interactions in supramolecular assemblies

- Metal coordination potential through nitrogen lone pairs

- Modular synthetic routes enabling combinatorial library generation

Emerging research directions include photocatalytic C-H functionalization and enantioselective synthesis of chiral naphthyridine complexes.

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

benzyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |

InChI |

InChI=1S/C16H16N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-9-7-14-6-8-17-10-15(14)11-18/h1-6,8,10H,7,9,11-12H2 |

InChI Key |

FEMRXKBEGRGLDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C=CN=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions Involving Pyridine and Cyclohexene Precursors

The foundational method for synthesizing naphthyridine derivatives involves condensation reactions between pyridine analogs and cyclohexene-based precursors. For Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate, this typically begins with the formation of the naphthyridine core. A pyridine derivative, such as 2-aminopyridine, is condensed with a cyclohexene-containing ester under acidic or basic conditions. For example, refluxing 2-aminopyridine with benzyl cyclohexene-1-carboxylate in ethanol with triethylamine as a catalyst yields the intermediate dihydro-naphthyridine ring . Subsequent benzylation at the nitrogen position is achieved using benzyl chloride in the presence of a base like potassium carbonate, producing the target compound in yields ranging from 65% to 78% .

Key Reaction Parameters:

-

Solvent: Ethanol or dimethylformamide (DMF)

-

Temperature: 80–100°C

-

Catalyst: Triethylamine or pyridine

-

Reaction Time: 6–12 hours

This method is favored for its scalability but requires precise control over stoichiometry to avoid side products such as over-alkylated derivatives .

Multi-Component Reactions with Iodine Catalysis

A three-component reaction protocol offers a streamlined approach to constructing the naphthyridine skeleton. Combining an aromatic aldehyde, anthracen-2-amine, and ethyl 4-oxopiperidine-1-carboxylate in the presence of iodine (5 mol%) generates ethyl 5-aryl-1,2-dihydroanthra[2,1-c] naphthyridine-3(4H)-carboxylate analogs . Adapting this method, substituting ethyl 4-oxopiperidine-1-carboxylate with benzyl-protected analogs enables direct incorporation of the benzyl group. For instance, reacting benzaldehyde, anthracen-2-amine, and benzyl 4-oxopiperidine-1-carboxylate under iodine catalysis at 60°C for 8 hours produces the target compound in 72% yield .

Advantages:

-

Atom Economy: Reduces synthetic steps by integrating ring formation and functionalization.

-

Catalyst Efficiency: Iodine is inexpensive and avoids transition metals.

-

Functional Group Tolerance: Compatible with electron-donating and withdrawing substituents on the aldehyde .

Chloride Displacement on 3-Chloro-Naphthyridine Intermediates

Functionalization of chlorinated naphthyridine precursors provides a modular route. Starting with 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ), displacement of the chloride at position 3 with benzyl alcohol in the presence of potassium carbonate yields the benzyl ether intermediate . Subsequent hydrolysis of the nitrile group to a carboxylate and protection with a benzyl ester completes the synthesis. This two-step process achieves an overall yield of 68% with high regioselectivity .

Optimization Insights:

-

Nucleophile Selection: Benzyl alcohol outperforms bulkier alcohols due to steric accessibility.

-

Base: Potassium carbonate in DMF minimizes side reactions compared to stronger bases like sodium hydride .

Smiles Rearrangement for Fused Ring Systems

The Smiles rearrangement enables access to fused naphthyridine derivatives. Ethyl 3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate undergoes alkylation with ethyl chloroacetate, followed by cyclization under basic conditions to form furo[2,3-c]-2,7-naphthyridines . Modifying this approach, substituting ethyl chloroacetate with benzyl bromoacetate introduces the benzyl group directly. Cyclization with sodium ethoxide at 70°C for 4 hours furnishes the target compound in 65% yield .

Critical Observations:

-

Cyclization Efficiency: Dependent on the leaving group (bromide > chloride).

-

Solvent Polarity: Ethanol enhances reaction rates compared to aprotic solvents .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation Reactions | 65–78 | 6–12 | Scalability, established protocols | Requires precise stoichiometric control |

| Multi-Component Reactions | 70–72 | 8–10 | Atom economy, functional group tolerance | Limited to specific aldehyde substrates |

| Chloride Displacement | 68 | 12–14 | Modularity, high regioselectivity | Multi-step synthesis |

| Smiles Rearrangement | 65 | 4–6 | Access to fused ring systems | Sensitivity to solvent polarity |

Analytical Validation and Characterization

Successful synthesis of this compound is confirmed via:

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acid derivatives, while reduction can produce fully saturated naphthyridine compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of appropriate naphthyridine derivatives with benzyl groups. The structural characteristics of benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate include a naphthyridine core which is known for its pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 286.34 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. This compound has shown promise as an anticancer agent by inducing apoptosis in various cancer cell lines. For instance, related compounds have been evaluated for their cytotoxic effects against HeLa cells and other cancer types, demonstrating significant inhibitory concentrations (IC50 values) in the low micromolar range .

Inhibition of Monoamine Oxidase

The compound's structural similarity to known monoamine oxidase inhibitors suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research on related naphthyridine derivatives has indicated that they can act as dual inhibitors of monoamine oxidase subtypes A and B, which are critical targets for managing these conditions .

Antimicrobial Activity

Some derivatives of naphthyridines have exhibited antimicrobial properties, making them candidates for further exploration in the field of infectious diseases. The presence of functional groups in this compound may enhance its efficacy against a range of pathogens .

Case Study: Anticancer Activity

A study investigated the anticancer effects of various naphthyridine derivatives including this compound against multiple cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis through mechanisms involving DNA intercalation and inhibition of topoisomerases .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.93 |

| Related Naphthyridine Derivative | MCF7 | 6.81 |

Case Study: Neuroprotective Potential

In another study focusing on neuroprotective effects, derivatives similar to this compound were tested for their ability to inhibit monoamine oxidase activity. The findings suggested that these compounds could potentially mitigate neurodegeneration by increasing levels of neurotransmitters .

Mechanism of Action

The mechanism of action of Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Deprotection of benzyl groups typically requires hydrogenolysis, while tert-butyl groups are cleaved under acidic conditions .

- Substituent Effects: Chloro and hydroxy substituents enhance electrophilicity for further functionalization (e.g., Suzuki coupling), while amino groups introduce nucleophilic sites for amide bond formation .

Table 2: Stability and Hazard Data

Notes:

- The tert-butyl chloro derivative poses significant toxicity risks (oral, dermal, inhalation), necessitating stringent handling protocols .

- Benzyl analogs may exhibit distinct stability profiles due to differences in ester group lability.

Commercial and Application Context

Table 3: Pricing and Availability

Insights :

- The tert-butyl amino derivative commands a high price (¥8805/g), reflecting its utility in targeted drug discovery .

- Benzyl derivatives may offer cost advantages in large-scale syntheses if deprotection efficiency offsets raw material expenses.

Biological Activity

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 298.34 g/mol. Its structure features a naphthyridine core, which is known for various pharmacological activities.

Synthesis

The synthesis of 3,4-dihydro-2,7-naphthyridine derivatives typically involves cyclization reactions starting from appropriate precursors. Various synthetic strategies have been reported in the literature, including the use of amines and carbonyl compounds under specific reaction conditions to yield high-purity products .

Antimicrobial Properties

Research has demonstrated that naphthyridine derivatives exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The exact mechanism often involves interference with bacterial DNA synthesis or function .

Inhibition of Enzymatic Activity

This compound has been evaluated for its inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) : Some derivatives have shown promising inhibitory activity against MAO-A and MAO-B enzymes. These enzymes are crucial in the metabolism of neurotransmitters and are targets for antidepressant therapies .

- Cholinesterases : The compound's derivatives have also been assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is particularly relevant in the context of Alzheimer's disease treatment .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies indicated that certain derivatives do not exhibit significant cytotoxicity against human cell lines at therapeutic concentrations .

Case Studies and Experimental Findings

Recent studies have provided insights into the biological activity of this compound:

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | MAO-A Inhibition | 1.38 µM | |

| Various derivatives | BChE Inhibition | 55% at 100 μM | |

| Naphthyridine derivatives | Antimicrobial activity | Varies by strain |

These findings indicate that modifications to the naphthyridine structure can enhance biological activity and selectivity towards specific targets.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound derivatives and their target enzymes. These studies reveal critical interactions with amino acid residues within the active sites of MAO and cholinesterases, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts .

Q & A

Q. What are the common synthetic routes for Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cyclization reactions. For example, tert-butyl derivatives of 3,4-dihydro-2,7-naphthyridine are synthesized using Pd₂(dba)₃ (2.5 mol%) and phosphine ligands (e.g., PA-(4-(CF3)C6H4)) in THF at 130°C for 10 hours. Subsequent deprotection or functionalization steps, such as hydrogenolysis of benzyl esters (e.g., using Pd/C and H₂), yield the target compound .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular structure. Infrared (IR) spectroscopy (e.g., νmax at 1707 cm⁻¹ for carbonyl groups) and NMR (¹H/¹³C) are used to verify functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture or light. THF and dichloromethane are compatible solvents for dissolution, but polar aprotic solvents like DMF may degrade the benzyl ester group over time .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) influence isomer formation in related naphthyridine derivatives?

- Methodological Answer : For tert-butyl derivatives, solvent polarity and temperature critically affect E/Z isomer ratios. In THF at 130°C, a 6:1 E/Z ratio is achieved. Lower temperatures favor kinetic control (higher Z isomer), while ligand choice (e.g., bulky phosphines) can suppress isomerization. Monitor via HPLC or GC-MS .

Q. What strategies resolve contradictions in biological activity data for naphthyridine derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., varying MIC values) may arise from substituent positioning or stereoelectronic effects. Conduct structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., electron-withdrawing groups at C-6). Validate via time-kill assays and molecular docking .

Q. How can hydrogenolysis side reactions (e.g., over-reduction) be mitigated during benzyl ester deprotection?

Q. What computational tools predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization and hydrogenolysis steps. Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitutions (e.g., nitration at C-5 vs. C-8) .

Critical Research Gaps

- Stability Under Physiological Conditions : Limited data exist on hydrolytic stability in buffered solutions (pH 7.4). Conduct accelerated degradation studies with LC-MS monitoring.

- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity, referencing structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.